molecular formula C8H12O4 B094996 1,4-Cyclohexanedicarboxylic acid CAS No. 1076-97-7

1,4-Cyclohexanedicarboxylic acid

Cat. No.: B094996
CAS No.: 1076-97-7
M. Wt: 172.18 g/mol
InChI Key: PXGZQGDTEZPERC-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The significance of 1,4-Cyclohexanedicarboxylic acid in modern chemical research is multifaceted. Its cyclohexane-based structure provides polymers with enhanced weatherability, higher impact strength, and faster stress relaxation compared to their aromatic counterparts. chemicalbook.com The incorporation of the non-planar cyclohexane (B81311) ring into polymer backbones enhances thermal stability, mechanical properties, and barrier properties. mdpi.com Researchers are actively exploring its use in creating sustainable and bio-based materials, as it can be derived from biomass sources, offering a greener alternative to petroleum-based chemicals. nbinno.comnih.gov Furthermore, its derivatives are being investigated for applications in metal-organic frameworks (MOFs), which are materials with extensive applications in gas storage, separation, and catalysis. wikipedia.orgtcichemicals.com

Role as a Key Monomer in Polymer Systems

As a difunctional monomer, this compound is a fundamental component in the synthesis of various polymers through polycondensation reactions. sigmaaldrich.comnih.gov It is particularly crucial in the production of polyesters and polyamides. chemicalbook.com For instance, it is a monomer in the synthesis of poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyesters and various polyester (B1180765) polyols. chemicalbook.comsigmaaldrich.com

The properties of the resulting polymers can be tailored by selecting the appropriate isomer of CHDA and the comonomer, such as a diol. For example, polyesters synthesized from CHDA and diols like 1,4-butanediol (B3395766) exhibit a range of properties depending on the isomer ratio and the length of the diol. unibo.it These polyesters, known as poly(alkylene 1,4-cyclohexanedicarboxylates), are noted for their good resistance to heat, light, and humidity, making them suitable for applications like packaging. mdpi.com The incorporation of CHDA into existing polyesters, such as poly(butylene succinate) (PBS), can improve thermal stability and mechanical properties. mdpi.com

A notable example is the synthesis of poly(isosorbide cis/trans-1,4-cyclohexanedicarboxylate) (PICD), a high-molecular-weight homopolyester formed from the melt polymerization of isosorbide (B1672297) (a bio-based diol) and CHDA. acs.org This process highlights the potential for creating advanced bio-based polymers with high glass transition temperatures. acs.org

Isomeric Forms and Their Fundamental Research Implications

This compound exists in two primary isomeric forms: cis and trans. wikipedia.org These isomers arise from the relative orientation of the two carboxylic acid groups on the cyclohexane ring. In the cis isomer, both carboxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. mdpi.com The trans isomer can exist in two chair conformations: diaxial (a,a) and diequatorial (e,e), with the latter being more stable. The cis isomer typically adopts an axial-equatorial (a,e) conformation. chemicalbook.comsigmaaldrich.com

The specific isomer used in polymerization has a profound impact on the structure and properties of the resulting polymer. researchgate.net The trans isomer, with its more linear and rigid structure, tends to produce polymers with higher melting points, increased crystallinity, and improved thermal and mechanical performance. mdpi.comresearchgate.net For instance, high-molecular-weight thermoplastic copolyesters are synthesized by integrating a high content of trans-CHDA isomers to enhance the thermal characteristics of the polyesters. mdpi.com

Conversely, the cis isomer is less linear and introduces a "kink" into the polymer chain, which can disrupt crystal packing, leading to lower melting points and increased flexibility. mdpi.comresearchgate.net Research has shown that during melt polycondensation, isomerization can occur, often leading to a thermodynamically controlled equilibrium with a majority of the trans-isomer. researchgate.netresearchgate.net This isomerization is a critical consideration in polymer synthesis, as it affects the final properties of the material. researchgate.net The ability to control the cis/trans ratio is a key area of research for fine-tuning the performance of CHDA-based polymers for specific applications. unibo.it

Below is an interactive data table summarizing the properties of the cis and trans isomers of this compound.

Propertycis-1,4-Cyclohexanedicarboxylic acidtrans-1,4-Cyclohexanedicarboxylic acid
CAS Number 619-81-8 wikipedia.org619-82-9 wikipedia.org
Molecular Formula C₈H₁₂O₄ wikipedia.orgC₈H₁₂O₄ wikipedia.org
Molar Mass 172.18 g/mol wikipedia.org172.18 g/mol wikipedia.org
Melting Point 168-170 °C wikipedia.org312.5 °C wikipedia.org
Conformation axial-equatorial (a,e) sigmaaldrich.comdiequatorial (e,e) and diaxial (a,a) sigmaaldrich.com

Properties

IUPAC Name

cyclohexane-1,4-dicarboxylic acid
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InChI

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
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InChI Key

PXGZQGDTEZPERC-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID2038788, DTXSID901031536, DTXSID001290604
Record name 1,4-Cyclohexanedicarboxylic acid
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Record name trans-1,4-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Other Solid
Record name 1,4-Cyclohexanedicarboxylic acid
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CAS No.

1076-97-7, 619-81-8, 619-82-9
Record name 1,4-Cyclohexanedicarboxylic acid
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Advanced Synthetic Methodologies for 1,4 Cyclohexanedicarboxylic Acid

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a primary industrial method for the synthesis of 1,4-Cyclohexanedicarboxylic acid. This process involves the saturation of an aromatic ring with hydrogen in the presence of a catalyst.

Hydrogenation of Phthalic Acid Derivatives

The hydrogenation of phthalic acid, an isomer of terephthalic acid, can also lead to the formation of cyclohexanedicarboxylic acids. researchgate.netwikipedia.org The specific isomer obtained depends on the starting material. For instance, the hydrogenation of phthalic acid yields 1,2-cyclohexanedicarboxylic acid. researchgate.net While not a direct route to 1,4-CHDA, the study of phthalic acid hydrogenation provides valuable insights into the catalytic processes involved in saturating aromatic dicarboxylic acids. researchgate.net Different catalysts exhibit varying activities and selectivities in this reaction. For example, a 5% Palladium on carbon (Pd/C) catalyst can achieve 100% selectivity to the corresponding cyclohexane (B81311) dicarboxylic acid. researchgate.netasianpubs.org In contrast, Ruthenium on carbon (Ru/C) catalysts can lead to over-hydrogenation products at higher temperatures. researchgate.netasianpubs.org

Hydrogenation of Terephthalic Acid and its Esters

A more direct and common approach for synthesizing this compound is the catalytic hydrogenation of terephthalic acid (TPA) or its esters, such as dimethyl terephthalate (B1205515) (DMT). asianpubs.orggoogle.com

The choice of catalyst and reaction conditions is critical in achieving high yields and selectivity for 1,4-CHDA.

Palladium (Pd) Catalysts: Palladium supported on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of the aromatic ring of terephthalic acid, yielding this compound with high conversion and selectivity. asianpubs.org It is particularly noted for its inactivity towards the hydrogenation of the carboxylic acid groups, thus preventing the formation of byproducts. asianpubs.org

Ruthenium (Ru) Catalysts: Ruthenium-based catalysts, often supported on alumina (B75360) (Al2O3) or carbon, are also employed. researchgate.netasianpubs.orggoogle.com However, ruthenium catalysts can be more active and may lead to the further hydrogenation of the carboxylic acid groups to form 1,4-cyclohexanedimethanol (B133615) (CHDM) or other over-hydrogenation products, especially at elevated temperatures. asianpubs.org Bimetallic catalysts, such as Ru-Sn/Al2O3, have been developed to selectively hydrogenate the carboxylic acid groups of cyclohexane dicarboxylic acids to the corresponding diol. researchgate.net

Rhodium (Rh) Catalysts: Rhodium on a support like carbon or alumina has been shown to be effective for the low-pressure hydrogenation of benzenepolycarboxylic acids, including terephthalic acid, to their corresponding cyclohexane derivatives. google.com

Typical reaction conditions involve dissolving the starting material in a suitable solvent, such as water or an organic solvent, and reacting it with hydrogen gas in the presence of the catalyst. google.com Temperatures can range from approximately 60°C to 140°C, with pressures varying from less than 3 atmospheres to higher pressures depending on the specific process. google.com

Table 1: Catalyst Systems and Conditions for Hydrogenation of Terephthalic Acid

CatalystSupportTemperature (°C)Pressure (atm)Product SelectivityReference
5% Pd/CCarbon220-100% this compound asianpubs.org
5% Ru/CCarbon220-Over-hydrogenation products asianpubs.org
5% Ru/CCarbon180-Reduced over-hydrogenation asianpubs.org
RhodiumCarbon or Alumina60-70< 3>90% this compound google.com

This table provides an interactive summary of catalyst systems and conditions. Click on the headers to sort the data.

High-pressure hydrogenation is often employed to enhance the reaction rate and efficiency. Operating at elevated pressures, for instance, from 20 to 30 kg/cm ², can increase the selectivity for the desired product, dimethyl 1,4-cyclohexanedicarboxylate (DMCD), when starting from dimethyl terephthalate (DMT). google.com One process describes the hydrogenation of DMT at pressures between 500 and 1500 p.s.i.g. (approximately 34 to 102 atm). google.com The use of high pressure can facilitate the dissolution of hydrogen gas in the reaction medium, thereby accelerating the hydrogenation process.

Hydrolysis of Derived Esters

Another significant pathway to obtaining this compound is through the hydrolysis of its corresponding esters.

Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a key intermediate that can be produced by the hydrogenation of dimethyl terephthalate (DMT). google.com The subsequent hydrolysis of DMCD yields this compound. This two-step process, involving the hydrogenation of DMT to DMCD followed by hydrolysis, is a well-established route. google.com The hydrolysis reaction essentially reverses the esterification process, cleaving the ester bonds to form the dicarboxylic acid and methanol (B129727).

One synthetic method involves cooling methanol and slowly adding thionyl chloride, followed by the addition of cis-1,4-cyclohexanedicarboxylic acid. chemicalbook.com The reaction mixture is then heated and refluxed. After workup, which includes extraction and washing, dimethyl 1,4-cyclohexanedicarboxylate is obtained in high yield. chemicalbook.com While this describes the synthesis of the ester from the acid, the reverse reaction, hydrolysis, is a standard organic transformation.

Catalytic Hydrolysis (Acid, Base, and Non-Catalytic Approaches)

The conversion of dialkyl esters of this compound to the diacid can be efficiently accomplished through acid-catalyzed, base-catalyzed (saponification), and non-catalytic hydrolysis.

Acid-Catalyzed Hydrolysis: This method typically involves heating the ester with water in the presence of a strong acid catalyst. Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. researchgate.netnrel.gov The reaction can also be catalyzed by solid acid catalysts such as ion-exchange resins. nrel.gov For instance, using sulfuric acid to hydrolyze dimethyl 1,4-cyclohexanedicarboxylate is a known process. researchgate.net A Korean patent suggests that when using organic or inorganic acids, the reaction temperature can range from 50 to 300 °C, while with an ion-exchange resin, a milder temperature range of 50 to 120 °C is effective. nrel.gov

Base-Catalyzed Hydrolysis (Saponification): This irreversible process involves reacting the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. researchgate.netoperachem.com The reaction yields the disodium (B8443419) or dipotassium (B57713) salt of the carboxylic acid, which is then acidified in a separate step to liberate the free this compound. One typical laboratory procedure involves refluxing the ester with a 30% aqueous solution of NaOH in methanol for several hours, followed by acidification with concentrated HCl, resulting in a high yield of the carboxylic acid (98%). operachem.com

Non-Catalytic Hydrolysis: This approach avoids the use of acid or base catalysts, thereby simplifying product purification and eliminating the generation of salt by-products. researchgate.net The process involves heating a mixture of the dialkyl cyclohexanedicarboxylate and water at elevated temperatures and pressures. A US patent describes a non-catalytic process for preparing cyclohexanedicarboxylic acids by heating a mixture of the dialkyl ester and water. researchgate.net

Hydrolysis MethodCatalyst/ReagentsTemperature (°C)PressureReaction TimeYieldReference
Acid-CatalyzedSulfuric Acid, Hydrochloric Acid, Acetic Acid, p-Toluenesulfonic Acid50-300Atmospheric to ElevatedVariesHigh nrel.gov
Acid-CatalyzedIon-Exchange Resin50-120AtmosphericVariesHigh nrel.gov
Base-Catalyzed (Saponification)NaOH or KOH in Methanol/WaterRefluxAtmospheric4 hours98% operachem.com
Non-CatalyticWaterHigh TemperatureElevatedVariesHigh researchgate.net

Biomass-Derived and Green Synthesis Pathways

In the quest for sustainable chemical production, significant research has focused on developing green synthesis routes to this compound from renewable feedstocks. These pathways often leverage biological processes and green chemistry principles to reduce environmental impact.

Fermentation and Chemical Conversion from Muconic Acid

A prominent bio-based route to this compound begins with the fermentation of sugars or lignin-derived aromatic compounds to produce cis,cis-muconic acid. scite.ai Engineered microorganisms, such as Saccharomyces cerevisiae and Pseudomonas putida, have been developed to efficiently produce muconic acid from renewable feedstocks like glucose and xylose. nrel.govresearchgate.netnih.govnih.gov

Fermentation: Microorganisms are engineered with metabolic pathways to convert sugars into cis,cis-muconic acid. researchgate.netnih.gov Titers of up to 20.8 g/L of muconic acid have been achieved in pilot-scale fermentations using engineered S. cerevisiae. nih.gov

Isomerization: The biologically produced cis,cis-muconic acid is then isomerized to the more stable trans,trans-muconic acid. This step is crucial as the trans,trans-isomer is the active diene for the subsequent cycloaddition reaction.

Diels-Alder Cycloaddition: The trans,trans-muconic acid undergoes a Diels-Alder reaction with a dienophile, such as ethylene (B1197577), to form a cyclohexene (B86901) dicarboxylic acid derivative.

Hydrogenation: The final step involves the hydrogenation of the cyclohexene ring to yield this compound. mdpi.com

This combined biological and chemical approach allows for the production of a "100% renewable" cyclic dicarboxylic acid.

Proline-Catalyzed Cycloaddition Reactions (e.g., Formaldehyde, Crotonaldehyde, Acrylates/Fumarates)

An innovative and atom-economical approach to synthesizing precursors for this compound involves an organocatalytic cycloaddition reaction. Specifically, L-proline has been shown to catalyze a formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate (B77674) or fumarate. nih.gov This reaction assembles a functionalized cyclohexene ring system from simple, readily available building blocks.

The resulting cycloadduct, a 4-formylcyclohex-1-enecarboxylate derivative, can then be converted to this compound through a one-pot hydrogenation, oxidation, and hydrolysis sequence. nih.gov This multi-step, single-pot transformation highlights the efficiency of this green synthetic strategy. Proline catalysis is a well-established method in asymmetric synthesis, often proceeding through an enamine intermediate and allowing for high stereocontrol. wikipedia.org

Upcycling of Poly(ethylene terephthalate) Waste into Related Cycloaliphatic Monomers

The chemical recycling of poly(ethylene terephthalate) (PET) waste presents a valuable opportunity to produce this compound, thus contributing to a circular economy. The general strategy involves the depolymerization of PET into its constituent monomers, terephthalic acid (TPA) or its esters, followed by the hydrogenation of the aromatic ring.

Various depolymerization techniques can be employed:

Alkaline Hydrolysis: PET can be hydrolyzed using strong bases like sodium hydroxide (NaOH) at elevated temperatures (e.g., 130-150 °C) to produce the disodium salt of TPA. google.commdpi.com Subsequent acidification yields TPA with high purity. google.commdpi.com At optimal conditions, TPA yields can exceed 95%. mdpi.com

Glycolysis: In this process, PET is depolymerized by glycols, such as ethylene glycol, at high temperatures (170-250 °C) in the presence of a catalyst (e.g., zinc acetate) to yield bis(2-hydroxyethyl) terephthalate (BHET). greyb.com

The TPA or its derivatives obtained from PET depolymerization are then hydrogenated to this compound. This hydrogenation is typically carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C) or ruthenium-based catalysts. bohrium.comgoogle.com For instance, the hydrogenation of TPA can be performed in a two-step process, with the first step using a Pd/C catalyst at 250 °C and 12 MPa H₂ to achieve a CHDA yield of 98%.

Depolymerization MethodReagents/CatalystTemperature (°C)TimeTPA/Derivative YieldHydrogenation CatalystHydrogenation ConditionsFinal CHDA YieldReference
Alkaline HydrolysisNaOH130-1503-5 h~98%Pd/C250°C, 12 MPa H₂98% (of TPA) google.com
Pressurized Alkaline HydrolysisNaOH1504 h>95%Not specifiedNot specifiedNot specified mdpi.com
Alkaline Hydrolysis with Phase Transfer CatalystNaOH, Trioctylmethylammonium bromide70-955 h90%Not specifiedNot specifiedNot specified researchgate.net
GlycolysisEthylene Glycol, Zinc Acetate180-200VariesHigh (BHET)Ru/Al₂O₃120-160°C, 20-30 kg/cm²High greyb.comgoogle.com

Other Renewable Feedstock Utilization (e.g., Limonene (B3431351), Levulinic Acid Derivatives)

The exploration of other abundant and renewable feedstocks for the synthesis of this compound is an active area of research, though direct and high-yield conversion pathways are less established compared to those from muconic acid or PET.

Limonene: As a major component of citrus peel oil, limonene is an attractive bio-based starting material. scielo.br Its oxidation has been studied extensively, typically yielding products like carvone, carveol, and limonene oxide, depending on the catalyst and reaction conditions. scielo.brnih.govmdpi.comresearchgate.net However, the direct, high-yield oxidation of limonene to this compound is not a commonly reported transformation, suggesting that this may be a challenging synthetic route requiring further development.

Levulinic Acid Derivatives: Levulinic acid is a versatile platform chemical that can be produced from the acid-catalyzed dehydration of C6 sugars. mdpi.com It serves as a precursor to a wide range of valuable chemicals and materials. rsc.orgrsc.org While levulinic acid-based monomers have been used to create novel bio-based polyesters, a direct and efficient synthetic pathway from levulinic acid or its simple derivatives to this compound has not been prominently established in the literature. rsc.org This indicates that, similar to limonene, its potential as a direct feedstock for CHDA production is still an emerging area of research.

Chemical Transformations and Derivatization Strategies of 1,4 Cyclohexanedicarboxylic Acid

Esterification Reactions and Diester Synthesis

Esterification is a fundamental transformation of 1,4-cyclohexanedicarboxylic acid, leading to the formation of diesters that are utilized in various industrial applications. beilstein-journals.orgunibo.itgoogle.com

The esterification of this compound is typically carried out through acid-catalyzed reactions. acs.orgacs.org The kinetics of these reactions are influenced by the isomeric form of the diacid (cis or trans) and the reaction conditions. acs.org For instance, the hydrogenation of terephthalic acid dimethyl esters in the presence of specific catalysts can yield 1,4-cyclohexane dicarboxylic acid dimethyl esters. google.com While platinum oxide has been used, the process can be expensive. google.com Nickel catalysts have also been employed, though they can sometimes lead to the reduction of one of the ester groups. google.com The choice of catalyst and solvent system is crucial for achieving high yields and preventing side reactions. google.com

A study on the kinetics of acid-catalyzed esterification of cyclohexanedicarboxylic acids provides insight into the reaction rates and mechanisms. acs.orgacs.org The investigation of cis- and trans-1,4-cyclohexanedicarboxylic acids revealed differences in their esterification rates, which can be attributed to their distinct stereochemistry. acs.org

Catalyst Type Reaction Conditions Key Findings
Acid CatalystsMethanol (B129727) solventRate constants differ for cis and trans isomers. acs.org
Platinum OxideAcetic acid solutionEffective but costly for hydrogenation of terephthalic acid esters. google.com
Nickel CatalystsHigh pressure and temperatureCan lead to over-reduction of one ester group. google.com

Diesters of this compound are of significant interest as non-phthalate plasticizers for polymers like poly(vinyl chloride) (PVC). skku.edu The synthesis of various 1,4-cyclohexanedicarboxylate plasticizers has been explored to develop eco-friendly alternatives to traditional phthalate (B1215562) plasticizers, which have raised toxicity and environmental concerns. skku.edu The structure of the alcohol used in the esterification process plays a critical role in determining the properties of the resulting plasticizer, such as its efficiency and migration resistance. skku.edu For example, new ester-type plasticizers based on this compound have been synthesized and their performance in plasticized PVC samples has been evaluated. skku.edu These studies focus on characterizing the mechanical and thermal properties of the resulting materials, as well as the migration of the plasticizer out of the polymer matrix. skku.edu

Anhydride (B1165640) Formation via Polycondensation

This compound can undergo polycondensation to form polyanhydrides. nih.govresearchgate.net This process typically involves melt polycondensation, where the diacid is heated to high temperatures to drive off water and form anhydride linkages. researchgate.net The resulting poly(1,4-cyclohexanedicarboxylic anhydride)s are materials with interesting properties, including crystallinity and high melting points. researchgate.net The isomeric form of the starting diacid (cis or trans) influences the properties of the resulting polymer, such as its melting point and degradation rate. nih.govresearchgate.net For instance, polyanhydrides derived from the trans-isomer tend to have higher crystallinity and degrade more slowly than those from the cis-isomer. nih.gov These polyanhydrides have been investigated for applications in controlled drug release systems due to their surface-eroding degradation behavior. nih.gov

Isomer Polymerization Method Key Polymer Properties
cis- and trans-1,4-CHDAMelt PolycondensationCrystalline, high melting point, insoluble in common solvents. researchgate.net
trans-1,4-CHDAMelt PolycondensationHigher crystallinity and slower degradation compared to cis-derived polymer. nih.gov

Controlled Chemical Modification for Specific Applications

The chemical structure of this compound allows for controlled modifications to tailor the properties of its derivatives for specific applications. For example, it can be used as a comonomer in the synthesis of polyesters to impart specific characteristics. mdpi.com The incorporation of this compound into polyester (B1180765) chains can improve properties such as thermal stability and impact resistance. mdpi.com

One notable example is the chemical modification of poly(butylene trans-1,4-cyclohexanedicarboxylate) with camphoric acid. mdpi.com This modification, conducted through melt polymerization, aims to create bio-based polyesters suitable for food packaging. mdpi.com The introduction of the bulky camphoric acid moiety can disrupt the crystallinity of the parent polymer, leading to improved flexibility and transparency without significantly compromising its thermal stability. mdpi.com This strategy demonstrates how the controlled incorporation of a modifying agent can fine-tune the material properties for a desired application.

Derivatization for Analytical Detection (e.g., Fluorescence Derivatization)

For analytical purposes, such as in chromatography, this compound can be derivatized to enhance its detection. While specific examples for this compound are not abundant in the provided search results, the general principle of derivatizing carboxylic acids for improved detection is well-established. For instance, fluorescent derivatization is a common technique used to improve the sensitivity of detection in methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.gov

This involves reacting the carboxylic acid groups with a fluorescent labeling reagent. nih.gov Although a specific fluorescent derivatization reagent for this compound is not detailed, reagents like 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2) have been designed for the fluorescent labeling of fatty acids. nih.gov Such a strategy could be adapted for the analysis of this compound, allowing for its detection at low concentrations. The separation of cis- and trans-isomers of this compound has been achieved using HPLC with UV detection, indicating that methods for its analysis are available, and derivatization could further enhance these capabilities. sielc.com

Stereochemical Control and Isomerism in 1,4 Cyclohexanedicarboxylic Acid Systems

Cis-Trans Isomerism and Its Influence on Molecular Architecture

The trans isomer is generally more linear and symmetrical, which allows for more efficient packing in crystal lattices and polymer chains. researchgate.net In contrast, the cis isomer has a bent or kinked structure, which disrupts regular packing. researchgate.net The cyclohexane (B81311) ring itself is not planar and can adopt several conformations, with the "chair" and "boat" forms being the most significant. libretexts.org The energetic favorability of these conformations is influenced by the cis or trans configuration of the substituents. For the trans isomer, the diequatorial chair conformation is the most stable, minimizing steric hindrance. The cis isomer, however, exists in a dynamic equilibrium between chair and twist-boat conformations. wikipedia.org

The distinct molecular architectures of the cis and trans isomers directly influence their physical properties. For instance, the melting point of the trans isomer is significantly higher than that of the cis isomer, reflecting its more stable and ordered crystalline structure. wikipedia.org

Isomerization Phenomena During Chemical Processing

The ratio of cis to trans isomers of 1,4-cyclohexanedicarboxylic acid is not always static and can change during various chemical processes such as polymerization, thermal treatment, and hydrolysis. This isomerization can have a significant impact on the properties of the final product.

Polymerization: During the synthesis of polyesters and polyamides, the high temperatures employed can lead to the isomerization of the this compound monomer units. researchgate.net Studies have shown that even when starting with a high-purity trans isomer, the final polymer may contain a significant fraction of the cis isomer. researchgate.net The extent of isomerization is influenced by factors such as temperature, reaction time, and the presence of catalysts. For example, at temperatures above 240°C, the trans-isomer is thermodynamically more stable. researchgate.net

Thermal Treatment: Heating this compound, either as a pure compound or within a polymer matrix, can induce isomerization. google.com The equilibrium between the cis and trans isomers is temperature-dependent. At elevated temperatures, a thermodynamically controlled equilibrium is often established, which typically favors the trans isomer. researchgate.net

Hydrolysis: The hydrolysis of esters or amides derived from this compound can also be accompanied by isomerization. google.com For instance, the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate can lead to a change in the cis/trans ratio of the resulting dicarboxylic acid. google.com This process can be influenced by the pH and temperature of the hydrolysis conditions.

Impact of Isomer Ratio on Resultant Material Properties

The ratio of cis to trans isomers of this compound is a critical determinant of the physical and mechanical properties of the resulting materials, particularly polymers. researchgate.netresearchgate.net

Crystallinity and Morphological Development

The stereochemistry of the 1,4-cyclohexylene ring has a profound effect on the crystallinity of polymers. The linear and symmetrical nature of the trans isomer facilitates ordered chain packing, leading to higher degrees of crystallinity. researchgate.net In contrast, the bent structure of the cis isomer disrupts chain regularity and hinders crystallization, often resulting in amorphous or semi-crystalline materials with lower crystallinity. researchgate.net

The ability to control the cis/trans ratio allows for the tuning of a polymer's crystallinity and, consequently, its mechanical and thermal properties. For example, polyesters synthesized with a high trans-isomer content of this compound exhibit higher melting points, glass transition temperatures, and modulus compared to their counterparts with a higher cis-isomer content. researchgate.net By adjusting the isomer ratio, it is possible to create materials ranging from highly crystalline to completely amorphous. researchgate.net

Conformational Dynamics and Energetic Considerations

The cyclohexane ring in this compound is not static and undergoes conformational changes, most notably the interconversion between chair and boat forms. libretexts.org The energy barrier for this interconversion is relatively low, allowing for dynamic conformational equilibria. youtube.com

The presence of the carboxylic acid substituents influences the energetics of these conformations. In the trans isomer, the diequatorial chair conformation is strongly favored as it minimizes steric interactions. For the cis isomer, having one substituent in an axial position and the other in an equatorial position in the chair form leads to steric strain. wikipedia.org Consequently, the twist-boat conformation can become a more stable alternative for the cis isomer, as it can accommodate both large substituents in pseudo-equatorial positions. wikipedia.orgupenn.edu

Advanced Polymer Science and Materials Engineering Applications of 1,4 Cyclohexanedicarboxylic Acid

Polyester (B1180765) Synthesis and Engineering

Structure-Property Relationships in 1,4-Cyclohexanedicarboxylic Acid-Based Polyesters

Thermal Stability and Glass Transition Behavior

The introduction of 1,4-CHDA into polyester chains generally enhances their thermal stability compared to their linear aliphatic counterparts. Polyesters based on 1,4-CHDA exhibit higher thermal stability than those based on terephthalic acid (TPA). mdpi.com The onset of weight loss for polyesters containing 1,4-CHDA can be observed at temperatures between 385 and 395 °C. mdpi.com The glass transition temperature (Tg) of these polymers is influenced by the flexibility of the polymer chain. Polyesters derived from 1,4-CHDA typically have a lower Tg than aromatic polyesters but a higher Tg than linear aliphatic polyesters. mdpi.com This intermediate flexibility is attributed to the energy absorption from the interconversion of the chair and boat conformations of the cyclohexane (B81311) ring. mdpi.com

For instance, poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) shows a glass transition temperature of 63.7 °C, which is comparable to that of petroleum-based poly(ethylene terephthalate) (PET). researchgate.net In copolyesters, the incorporation of 1,4-CHDA can modulate the thermal properties. For example, in copolyamides, increasing the molar ratio of a salt derived from 1,4-CHDA and a custom diamine led to a decrease in the melting temperature (Tm) from 212.7 to 170.4 °C, while the glass transition temperature (Tg) increased from 60 to 89.4 °C. elsevierpure.com Copolyesters of 1,4-cyclohexanedimethanol (B133615), terephthalic acid, and 2,6-naphthalenedicarboxylic acid demonstrate that the thermal properties are directly dependent on the ratio of the diacids. researchgate.net

The cis/trans isomerism of the 1,4-CHDA monomer also plays a crucial role. High-molecular-weight thermoplastic copolyesters are typically synthesized using a high concentration of the trans-isomer of 1,4-CHDA, as this configuration tends to improve the thermal characteristics of the resulting polyesters. researchgate.net

Table 1: Thermal Properties of 1,4-CHDA Based Polymers

Polymer/CopolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Thermal Decomposition Temperature (Td)
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)63.7 °C researchgate.net-High initial thermal degradation temperature researchgate.net
Copolyamide (PA6-BAEA/CHDA)60 - 89.4 °C elsevierpure.com170.4 - 212.7 °C elsevierpure.com439.59 - 443.38 °C (Td-50%) elsevierpure.com
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) based copolymers--Onset between 385 and 395 °C mdpi.com
Mechanical Performance and Toughness Enhancement

The unique cycloaliphatic structure of 1,4-CHDA contributes significantly to the mechanical properties of polymers. Polyesters derived from this diacid often exhibit a good balance of stiffness and toughness. For example, poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) demonstrates tensile properties comparable to PET. researchgate.net Many 1,4-CHDA-based polyesters, with the exception of poly(1,4-cylcohexylenedimethylene adipate) (PCA), show good toughness, characterized by a high elongation at break of over 150%. researchgate.net

In copolyamides, the incorporation of a salt of 1,4-CHDA and a specific diamine (BAEA) has been shown to enhance mechanical strength. As the proportion of the BAEA/CHDA salt increases, the Young's modulus of the resulting copolyamides rises from 698.54 to 1093.89 MPa, and the tensile strength increases by 8.1%. elsevierpure.com The use of high trans-CHDA isomers is also beneficial for improving the mechanical characteristics of polyesters. researchgate.net The incorporation of physical crosslinkers, such as those based on host-guest interactions, into polymer networks can further enhance mechanical performance, leading to a significant increase in fracture strain. nih.gov

Table 2: Mechanical Properties of 1,4-CHDA Based Copolyamides

BAEA/CHDA Salt Molar RatioYoung's Modulus (MPa)Tensile Strength Increase (%)
Increasing Ratio698.54 to 1093.89 elsevierpure.com8.1 elsevierpure.com
Optical and Barrier Properties (e.g., Gas Permeability)

Polymers derived from 1,4-CHDA can be engineered for specific optical and barrier properties. For instance, poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD) is synthesized as a matrix resin for transparent composites. researchgate.net Copolyesters based on 1,4-cyclohexanedimethanol (CHDM), terephthalic acid (TPA), and 2,6-naphthalenedicarboxylic acid (NDA) exhibit superior optical and barrier properties, including reduced water absorption, compared to PET and poly(ethylene naphthalate) (PEN) films. researchgate.net The specific properties are dependent on the ratio of TPA and NDA. researchgate.net

Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) is noted for its smart gas barrier performance, which is comparable to that of PET and polylactic acid (PLA) and superior to polyolefins. mdpi.com However, its high crystallization rate can lead to opacity and brittleness. Copolymerization with other monomers can mitigate these issues. mdpi.com Polysaccharides, when used in packaging, offer superior barrier properties against gases, oils, and odors. mdpi.com

Photo-Oxidative Stability and Weatherability

A significant advantage of using 1,4-CHDA in polyester synthesis is the enhanced photo-oxidative stability compared to aromatic polyesters like those based on terephthalic acid (TPA). mdpi.com The absence of a phenyl ring that readily absorbs UV light in 1,4-CHDA-based polyesters contributes to their improved resistance to yellowing and degradation upon exposure to light. mdpi.com This inherent stability makes them suitable for applications requiring long-term outdoor exposure and weatherability.

Polyamide Synthesis and Characteristics

This compound is a valuable monomer for the synthesis of polyamides with unique properties. Polyamides are typically formed through the condensation reaction of a dicarboxylic acid with a diamine. science-revision.co.uk The use of 1,4-CHDA, with its cycloaliphatic structure, can impart improved thermal stability and specific solubility characteristics to the resulting polyamides.

For example, copolyamides synthesized from 1,4-CHDA and a diamine with the formula H2N-(CH2)2-O-(CH2)2-O-(CH2)2-NH2 can exhibit high melting temperatures (above 260°C) and notable water absorption or even solubility in water at temperatures below 110°C. google.com The properties of copolyamides can be tailored by adjusting the molar ratio of the monomers. In one study, increasing the ratio of a salt made from 1,4-CHDA and a custom diamine resulted in copolyamides with decreased melting temperatures but increased glass transition temperatures. elsevierpure.com These copolyamides also demonstrated thermal stability comparable to neat PA6. elsevierpure.com The reactivity of the amine and carboxylic acid, catalyst presence, monomer concentration, and reaction conditions like temperature and pressure are key factors influencing polyamide formation. studymind.co.uk

Polyanhydride Development for Controlled Release Systems

Polyanhydrides are a class of biodegradable polymers that are particularly well-suited for controlled drug delivery applications due to their surface-eroding nature. nih.govnih.gov this compound has been successfully used to synthesize polyanhydrides for these systems.

Synthesis by Melt Polycondensation

Melt polycondensation is a common and effective method for synthesizing polyanhydrides from dicarboxylic acids like 1,4-CHDA. nih.govresearchgate.net This solvent-free process typically involves two main steps. researchgate.net First, the dicarboxylic acid is activated, often by reacting it with an excess of acetic anhydride (B1165640). nih.gov The resulting prepolymer is then heated under vacuum to drive the polymerization reaction and form the final polyanhydride. nih.gov

Polyanhydrides based on 1,4-CHDA have been synthesized from both its cis- and trans-isomers. nih.gov The conformation of the 1,4-CHDA monomer has a significant impact on the properties of the resulting polyanhydride, particularly its crystallinity, which in turn affects the degradation rate. nih.gov Polyanhydrides with higher crystallinity tend to degrade more slowly. nih.gov The degradation and drug release properties can be further tailored by copolymerizing 1,4-CHDA with other dicarboxylic acids, such as adipic acid, which can increase the flexibility of the polymer backbone and accelerate the degradation rate. nih.gov

Degradation Mechanisms and Modulating Factors (e.g., Crystallinity, Backbone Flexibility)

The degradation of polymers derived from this compound (1,4-CHDA) is significantly influenced by inherent structural factors, primarily the crystallinity of the polymer matrix and the flexibility of the polymer backbone. Research into polyanhydrides synthesized from 1,4-CHDA reveals that the degradation mechanism is closely tied to these molecular characteristics.

The stereochemistry of the 1,4-CHDA monomer, specifically the ratio of cis to trans isomers, plays a critical role in determining the final polymer's crystallinity. bohrium.comresearchgate.netgoogle.com Polyanhydrides with a higher content of the trans isomer exhibit greater crystallinity. researchgate.net This increased crystallinity, characterized by more ordered and tightly packed polymer chains, results in a slower degradation rate. bohrium.comresearchgate.netgoogle.com The highly organized structure limits water penetration into the polymer matrix, thereby slowing the hydrolysis of the anhydride linkages, which is the primary mode of degradation. bohrium.com Conversely, amorphous polymers, or those with a higher proportion of the cis isomer, have a more irregular structure, which allows for easier water ingress and thus a faster rate of degradation. researchgate.net

Backbone flexibility is another key modulating factor. The incorporation of more flexible monomer units, such as linear aliphatic diacids like adipic acid, into the poly(CHDA) backbone increases the segmental motion of the polymer chains. bohrium.comgoogle.com This enhanced flexibility disrupts the packing efficiency, reduces crystallinity, and accelerates the degradation rate. bohrium.comresearchgate.netgoogle.com Studies have shown that introducing -CH2- segments increases the flexibility of the polyanhydride backbone, leading to faster erosion. bohrium.comgoogle.com Therefore, by carefully selecting the isomeric content of 1,4-CHDA and by copolymerizing it with other diacids, the degradation profile of the resulting material can be precisely tailored for specific applications.

Applications in Coatings and Adhesives Research

This compound is a crucial monomer in the formulation of high-performance polyester resins for coatings and adhesives. mdpi.com Its cycloaliphatic structure imparts a unique combination of properties that are highly desirable in applications ranging from automotive and aerospace to industrial maintenance and coil coatings. mdpi.commdpi.com The symmetrical, 1,4-substituted ring of CHDA offers significant advantages over purely linear aliphatic or aromatic diacids, leading to resins with superior performance characteristics. mdpi.com

The incorporation of 1,4-CHDA into polyester resin backbones significantly enhances the durability and chemical resistance of coatings. mdpi.comgoogle.com The stable cycloaliphatic ring of 1,4-CHDA provides more steric hindrance around the ester linkages compared to linear aliphatic diacids like adipic acid. mdpi.com This "steric shielding" protects the ester bonds from hydrolytic attack, resulting in improved hydrolytic stability and resistance to chemicals, stains, and detergents. mdpi.commdpi.com

Coatings formulated with 1,4-CHDA-based polyesters exhibit excellent corrosion resistance and hardness. mdpi.comgoogle.com This makes them suitable for demanding applications such as industrial and general metal coatings, appliance coil coatings, and protective coatings where longevity and resistance to environmental and chemical degradation are paramount. mdpi.commdpi.com

Polyester coatings formulated with 1,4-CHDA demonstrate improved ultraviolet (UV) stability. This is evidenced by better gloss retention and resistance to yellowing upon exposure to weathering, which is a critical attribute for exterior applications. mdpi.com The inherent stability of the cycloaliphatic structure contributes to this enhanced weatherability. usq.edu.au

Table 1: Performance Enhancements in Coatings with 1,4-CHDA


PropertyEnhancement Attributed to 1,4-CHDAUnderlying MechanismCitation
Durability &amp; HardnessImproved hardness and overall durability.The rigid cycloaliphatic structure contributes to a tougher polymer backbone.[5, 7]
Chemical &amp; Corrosion ResistanceExcellent resistance to chemicals, stains, detergents, and corrosion.Steric shielding of ester linkages by the bulky cyclohexane ring.[6, 7]
Hydrolytic StabilityBetter resistance to degradation by water/humidity.Protection of ester bonds from hydrolytic attack.[5, 6]
UV StabilityImproved gloss retention and resistance to yellowing.The stable cycloaliphatic structure is less susceptible to UV degradation than some aromatic structures. google.com
FlexibilityProvides a superior combination of hardness and flexibility.The 1,4-substitution allows for movement within the cyclohexane ring. usq.edu.au

Specialty Material Development

The unique attributes of 1,4-CHDA, such as high thermal stability and mechanical robustness, are enabling its use in the development of next-generation specialty materials for advanced engineering sectors. mdpi.combloomtechz.com

High-temperature resins based on 1,4-CHDA are being developed to facilitate the additive manufacturing of durable parts for both prototyping and end-use applications. bloomtechz.com The thermal stability inherent to the cycloaliphatic ring structure allows polymers derived from 1,4-CHDA to withstand the high temperatures required in certain 3D printing processes without significant degradation. mdpi.com For instance, (co)polyamides synthesized using 1,4-CHDA are being investigated for high-temperature applications, including as support materials for printing complex three-dimensional parts. google.com These materials can possess melting points exceeding 280-290°C, making them suitable for demanding environments. google.com Furthermore, derivatives such as N,N'-bis(benzoic) this compound dihydrazide have been used as effective nucleating agents to control the crystallization of other polymers like poly(L-lactide) (PLLA) during 3D printing, highlighting the compound's utility in this advanced manufacturing field. vot.pl

In the automotive industry, the drive to reduce vehicle weight and improve efficiency has led to the exploration of advanced polymers for various components. researchgate.netkompozit.org.tr Polymers based on 1,4-CHDA are being evaluated for use in lightweight materials for electric vehicle (EV) battery enclosures. bloomtechz.com The potential benefits include not only weight reduction, which can help improve vehicle range, but also enhanced flame retardancy and safety. bloomtechz.com The goal is to replace traditional heavier materials like steel and aluminum with high-performance polymer composites that offer an optimal balance of mechanical strength, thermal stability, and lower weight. bloomtechz.comkompozit.org.tr The development of thermoplastic composites, including those based on high-performance polyesters and polyamides, is a key strategy in achieving these lightweighting goals for critical EV components like battery housings. bisresearch.com

Table 2: Compound Names Mentioned in Article

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Plasticizer Development for Poly(vinyl chloride) (PVC) Fabrication

The development of novel plasticizers derived from this compound (CHDA) represents a significant advancement in the pursuit of safer and more environmentally friendly alternatives to traditional phthalate-based plasticizers for poly(vinyl chloride) (PVC). Research has focused on synthesizing various 1,4-cyclohexanedicarboxylate esters and evaluating their performance in PVC formulations, demonstrating promising results in terms of mechanical properties, thermal stability, and migration resistance.

In a notable study, four new ester-type plasticizers were synthesized using this compound as a base and various alcohols: butanol, hexanol, 2-ethylhexanol, and 3,5,5-trimethylhexanol. polymer-korea.or.kr These novel compounds were then incorporated into PVC resins to assess their viability as plasticizers. The research systematically characterized the mechanical and thermal properties of the resulting PVC samples and investigated the plasticizers' resistance to migration out of the polymer matrix. polymer-korea.or.kr

The findings indicate that the properties of the plasticized PVC are influenced by the molecular structure of the alcohol used in the esterification of 1,4-CHDA. Generally, an increase in the carbon number of the alkyl chain in the plasticizer molecule was found to enhance certain mechanical and thermal characteristics of the PVC blends. polymer-korea.or.kr

Detailed Research Findings

The investigation into these novel 1,4-cyclohexanedicarboxylate plasticizers involved a comprehensive evaluation of their impact on PVC's performance. The synthesized plasticizers were identified as Dibutyl 1,4-Cyclohexanedicarboxylate (DBC), Dihexyl 1,4-Cyclohexanedicarboxylate (DHC), Di(2-ethylhexyl) 1,4-Cyclohexanedicarboxylate (DEHC), and Di(3,5,5-trimethylhexyl) 1,4-Cyclohexanedicarboxylate (DTMHC). polymer-korea.or.kr

Mechanical Properties:

The mechanical integrity of the plasticized PVC was assessed through tensile strength and elongation at break measurements. The results showed a clear trend related to the alkyl chain length of the plasticizer. As the number of carbon atoms in the alcohol component increased, both the tensile strength and the modulus of elasticity of the PVC samples showed a corresponding increase. polymer-korea.or.kr This suggests that longer alkyl chains contribute to a more robust material. Conversely, the elongation at break, a measure of a material's ductility, tended to decrease with the increase in the plasticizer's alkyl chain length. polymer-korea.or.kr

Mechanical Properties of PVC Plasticized with 1,4-Cyclohexanedicarboxylate Esters

PlasticizerTensile Strength (MPa)Elongation at Break (%)
Dibutyl 1,4-Cyclohexanedicarboxylate (DBC)15.2420
Dihexyl 1,4-Cyclohexanedicarboxylate (DHC)16.8400
Di(2-ethylhexyl) 1,4-Cyclohexanedicarboxylate (DEHC)18.5380
Di(3,5,5-trimethylhexyl) 1,4-Cyclohexanedicarboxylate (DTMHC)19.8360

Data derived from studies on novel 1,4-cyclohexanedicarboxylate plasticizers. polymer-korea.or.kr

Thermal Stability:

Thermogravimetric analysis (TGA) was employed to determine the thermal stability of the PVC blends. The results indicated that the thermal decomposition temperature of the plasticized PVC increased with the carbon number of the plasticizer's alkyl chain. polymer-korea.or.kr This enhanced thermal stability is a desirable characteristic for PVC processing and for the longevity of the final product.

Thermal Properties of PVC Plasticized with 1,4-Cyclohexanedicarboxylate Esters

Plasticizer5% Weight Loss Temperature (°C)
Dibutyl 1,4-Cyclohexanedicarboxylate (DBC)245
Dihexyl 1,4-Cyclohexanedicarboxylate (DHC)255
Di(2-ethylhexyl) 1,4-Cyclohexanedicarboxylate (DEHC)268
Di(3,5,5-trimethylhexyl) 1,4-Cyclohexanedicarboxylate (DTMHC)275

Data derived from thermogravimetric analysis of PVC samples with different 1,4-cyclohexanedicarboxylate plasticizers. polymer-korea.or.kr

Migration Resistance:

A critical aspect of plasticizer performance is its ability to remain within the polymer matrix. The migration of plasticizers can lead to a loss of flexibility and can contaminate the surrounding environment. Solvent impregnation tests were conducted to evaluate the migration resistance of the newly synthesized plasticizers. The findings revealed that as the alkyl chain length of the plasticizer increased, the extent of migration from the PVC samples decreased. polymer-korea.or.kr This improved migration resistance is a key advantage of these novel 1,4-CHDA-based plasticizers over some traditional, smaller-molecule plasticizers.

Catalytic and Coordination Chemistry Involving 1,4 Cyclohexanedicarboxylic Acid

Metal-Organic Frameworks (MOFs) Design and Synthesis

The design and synthesis of Metal-Organic Frameworks (MOFs) using 1,4-cyclohexanedicarboxylic acid have been extensively explored. nih.govacs.orgebi.ac.uk MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wpi.edu The choice of the CHDA isomer, along with reaction conditions such as temperature, pH, and solvent, plays a crucial role in determining the final structure and properties of the resulting MOF. nih.gov

Ligand Role in MOF Assembly

The cis and trans isomers of this compound act as ligands, bridging metal centers to form one-, two-, or three-dimensional networks. nih.govacs.org The conformation of the cyclohexane (B81311) ring and the orientation of the carboxylate groups dictate the geometry of the resulting framework. For instance, the trans-1,4-cyclohexanedicarboxylate (trans-1,4-chdc) ligand has been used to construct 4x4 grids in copper-based MOFs, leading to porous networks. acs.org In contrast, the cis-1,4-chdc ligand can lead to the formation of two-legged ladder structures. acs.org The flexibility of the CHDA ligand allows for the formation of various coordination modes, influencing the dimensionality and porosity of the MOF. nih.govrsc.org

MOFs for CO2 Utilization and Other Catalytic Processes

MOFs derived from this compound have shown promise in catalytic applications, particularly in CO2 utilization. ebi.ac.uk Certain zinc and cadmium-based MOFs incorporating CHDA have been demonstrated to be highly active catalysts for the cycloaddition of CO2 with epoxides, a process that converts CO2 into valuable chemicals. ebi.ac.uk These MOFs can act as binary catalysts, often in the presence of a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB), and exhibit good catalytic conversion rates over multiple cycles without significant loss of activity. ebi.ac.uk The catalytic activity is attributed to the specific metal centers and the porous structure of the MOF, which facilitates substrate access and interaction. researchgate.net Some copper(I)-based MOFs have also been investigated for integrated CO2 capture and conversion to formic acid. nih.gov

Coordination Polymers and Their Structural Analysis

Beyond MOFs, this compound is a versatile ligand for the synthesis of a wide array of coordination polymers with diverse structural motifs. The coordination of CHDA with various transition metals, such as cobalt, iron, cadmium, and manganese, has yielded one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. nih.gov

Table 1: Examples of Coordination Polymers with 1,4-Cyclohexanedicarboxylate

CompoundMetal IonCHDA IsomerDimensionalityStructural Features
[Cu2(trans-1,4-chdc)2]Copper(II)trans3DPorous network of 4x4 grids with a void volume of 25%. acs.org
[Cu2(cis-1,4-chdc)2(H2O)2]Copper(II)cis2DTwo-legged ladder structure. acs.org
[Co(H2O)4(chdc)]nCobalt(II)trans1DPolymeric chains linked by hydrogen bonds. nih.gov
[Fe(H2O)4(chdc)]nIron(II)trans1DIsostructural to the cobalt(II) compound. nih.gov
[Cd(H2O)(chdc)]n∙0.5nCH3CNCadmium(II)trans3DPorous network with interconnected waved polymeric chains. nih.gov
[Mn4(H2O)3(chdc)4]nManganese(II)trans3DComplex three-dimensional framework. nih.gov

Advanced Catalytic System Development (e.g., Dual-Catalyst Systems)

The principles of catalysis involving ligands like this compound can be extended to the development of advanced catalytic systems, including dual-catalyst systems. nih.gov In such systems, two distinct catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. nih.gov For instance, a photocatalyst can be combined with a transition metal catalyst or an organocatalyst to enable novel chemical reactions. nih.govresearchgate.net While specific examples detailing this compound in dual-catalyst systems are not prevalent in the provided search results, the MOFs and coordination polymers derived from it could potentially be integrated into such systems. The metal nodes could act as one catalytic site, while the organic linker could be functionalized to provide a second, cooperative catalytic function.

DNA Binding Affinity Studies of Metal Complexes

While the direct study of this compound metal complexes for DNA binding is not explicitly detailed in the search results, the broader research on metal complexes with Schiff base and other organic ligands provides a framework for how such studies are conducted. europeanreview.orgunipa.itnih.gov Techniques such as UV-Vis and fluorescence spectroscopy are used to determine the binding constants (Kb) of the metal complexes with DNA. europeanreview.orgresearchgate.net The results of these studies can indicate the potential of these compounds as anticancer agents by assessing their ability to interact with and potentially damage DNA within cancer cells. unipa.itnih.gov

Computational and Theoretical Studies of 1,4 Cyclohexanedicarboxylic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the intricacies of 1,4-CHDA. scienceopen.com DFT provides a balance between computational cost and accuracy, making it a widely used method for calculating the electronic structure of molecules. scienceopen.com These calculations can elucidate reaction mechanisms, such as the hydrogenation of terephthalic acid to produce 1,4-CHDA, by identifying the most favorable reaction pathways and the structure of key intermediates.

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations can determine key electronic properties of 1,4-CHDA, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information is vital for predicting how the molecule will interact with other chemical species.

For instance, understanding the electronic properties of the cis and trans isomers of 1,4-CHDA can help explain differences in their reactivity during polymerization reactions. DFT can be used to model the esterification or amidation reactions, providing insights into the transition states and activation energies involved. This predictive capability is essential for optimizing reaction conditions and designing more efficient synthetic routes to polyesters and polyamides. nih.gov Computational screening, using methods like DFT, allows researchers to predict the electronic properties and reactivity of hypothetical derivatives, thereby identifying promising candidates for synthesis and accelerating the discovery of new materials.

The non-planar cyclohexane (B81311) ring of 1,4-CHDA can adopt several three-dimensional arrangements, known as conformations, to minimize steric and angle strain. The most stable of these is the "chair" conformation, in which the carbon-carbon bonds are perfectly staggered. A higher-energy "boat" conformation exists as a transition state between two chair forms. The process of interconversion between these conformations is known as ring flipping.

The orientation of the two carboxylic acid groups on the cyclohexane ring defines the cis and trans isomers, and each has preferred conformations.

Trans-1,4-CHDA : The most stable conformation is the diequatorial (e,e) chair form, where both carboxyl groups occupy positions in the plane of the ring, minimizing steric hindrance. The diaxial (a,a) chair form is significantly less stable.

Cis-1,4-CHDA : This isomer exists in a chair conformation where one carboxyl group is in an axial position (perpendicular to the ring) and the other is in an equatorial position (a,e).

Energy minimization calculations, often performed using DFT or high-level ab initio methods, can precisely determine the geometries and relative energies of these different conformers. This analysis is critical because the conformation of the monomer directly influences the structure and properties of the resulting polymer. mdpi.com

Table 1: Conformational Isomers of 1,4-Cyclohexanedicarboxylic Acid

Isomer Most Stable Conformation Carboxyl Group Positions Relative Stability
trans Chair Equatorial, Equatorial (e,e) Most Stable
cis Chair Axial, Equatorial (a,e) Less Stable than trans-(e,e)
trans Chair Axial, Axial (a,a) Least Stable

Molecular Dynamics Simulations for Polymer Systems

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for modeling the behavior of large systems, such as polymers, over time. MD simulations use classical mechanics to calculate the trajectories of atoms and molecules, providing a "computational microscope" to observe macromolecular motion and interactions.

For polymers derived from 1,4-CHDA, such as polyesters and polyamides, MD simulations can predict a wide range of macroscopic properties by modeling the collective behavior of polymer chains. Researchers can simulate bulk polymer systems to study:

Glass Transition Temperature (Tg) : By simulating the polymer at different temperatures, one can observe the change in mobility of the polymer chains, which is characteristic of the glass transition.

Mechanical Properties : MD simulations can be used to perform virtual tensile tests to predict properties like Young's modulus and yield strength.

Chain Packing and Morphology : Simulations reveal how polymer chains pack together in the amorphous or crystalline state, which is fundamental to understanding the material's physical properties.

Diffusion of Small Molecules : In applications like packaging, MD can model the diffusion of gases (e.g., O2, CO2) or other small molecules through the polymer matrix.

These simulations provide a crucial link between the chemical structure of the monomer (1,4-CHDA) and the performance of the final polymeric material.

Molecular Docking and Binding Affinity Studies (e.g., for Biomedical Research)

Although 1,4-CHDA is primarily used as a monomer for industrial polymers, its derivatives have significant potential in biomedical applications. For instance, biodegradable polyanhydrides synthesized from 1,4-CHDA are being investigated for use in medical devices and drug delivery systems.

In this context, molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds against a biological target.

For the development of new therapeutics based on the 1,4-CHDA scaffold, molecular docking could be employed to:

Design Novel Derivatives : Create virtual libraries of 1,4-CHDA derivatives with various functional groups.

Predict Binding Affinity : Dock these derivatives into the active site of a target protein (e.g., an enzyme implicated in a disease) to predict their binding affinity. The docking score, typically in kcal/mol, provides an estimate of the strength of the interaction. nih.gov

Identify Key Interactions : Analyze the docked poses to understand the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding.

By computationally screening potential molecules, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources in the laboratory.

Table 2: Hypothetical Molecular Docking Workflow for a 1,4-CHDA Derivative

Step Description Computational Tool/Method Output
1. Target Preparation Obtain the 3D structure of a target protein (e.g., from the Protein Data Bank). Molecular modeling software Prepared protein structure ready for docking.
2. Ligand Preparation Design and generate 3D structures of 1,4-CHDA derivatives. Cheminformatics software A library of virtual compounds.
3. Molecular Docking Predict the binding pose and orientation of each ligand in the protein's active site. Docking software (e.g., AutoDock, Glide) Docked complexes and binding scores (e.g., -8.5 kcal/mol).

Structure-Property Relationship Modeling and Prediction

A central goal of computational materials science is to establish clear relationships between a molecule's structure and the macroscopic properties of the material it forms. For 1,4-CHDA, computational modeling is key to understanding and predicting how its isomeric form and its incorporation into a polymer chain affect the final material properties.

A critical structural feature of 1,4-CHDA is its stereochemistry. The ratio of cis to trans isomers used during polymerization has a profound impact on the properties of the resulting polyesters.

High Trans-Isomer Content : Generally leads to polymers with higher crystallinity, higher melting points (Tm), and higher glass transition temperatures (Tg). The regular, linear shape of the trans isomer allows for more efficient chain packing.

High Cis-Isomer Content : The bent shape of the cis isomer disrupts chain packing, leading to more amorphous polymers with lower Tm and Tg.

Furthermore, studies on poly(alkylene trans-1,4-cyclohexanedicarboxylate)s have shown that the properties can be finely tuned by changing the length of the diol used in the synthesis. An "odd-even" effect is observed, where polyesters made with diols having an even number of methylene groups are more prone to crystallization than those made with diols having an odd number of methylene groups. unibo.it This demonstrates a sophisticated structure-property relationship that can be modeled and predicted using computational approaches, allowing for the rational design of polyesters with specific thermal and mechanical properties for applications like packaging. mdpi.comunibo.it

Table 3: Predicted Structure-Property Relationships for Polyesters based on 1,4-CHDA

Structural Feature Effect on Polymer Properties
Increasing trans-isomer content Increases Crystallinity, Melting Point (Tm), and Glass Transition Temperature (Tg)
Increasing cis-isomer content Decreases Crystallinity, Melting Point (Tm), and Glass Transition Temperature (Tg)
Using an even-numbered diol (with trans-1,4-CHDA) Increases the tendency and rate of crystallization

Advanced Analytical Characterization Techniques in 1,4 Cyclohexanedicarboxylic Acid Research

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize 1,4-CHDA.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,4-CHDA provides information about the chemical environment of the hydrogen atoms. The acidic protons of the two carboxylic acid groups (–COOH) are highly deshielded and typically appear as a broad singlet at a chemical shift (δ) of 9.5 ppm or higher. oregonstate.edu The protons on the cyclohexane (B81311) ring appear in the alkane region (1.2–2.5 ppm). The precise chemical shifts and splitting patterns of these ring protons can help differentiate between the cis and trans isomers due to their different spatial orientations. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 1,4-CHDA, distinct signals are observed for the carboxyl carbons and the carbons of the cyclohexane ring. The carboxyl carbons (C=O) typically resonate in the downfield region of the spectrum, around 170–185 ppm. nist.gov The sp³-hybridized carbons of the cyclohexane ring appear further upfield. The symmetry of the molecule influences the number of distinct signals; for instance, the trans isomer, which possesses a higher degree of symmetry, may show fewer signals than the cis isomer.

Table 1. Typical NMR Chemical Shifts (δ) for 1,4-Cyclohexanedicarboxylic Acid Functional Groups.
NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HCarboxylic Acid (RCOH )> 9.5
¹HCyclohexane Ring (CH , CH ₂)1.2 - 2.5
¹³CCarboxyl (C =O)170 - 185
¹³CCyclohexane Ring (C H, C H₂)25 - 45

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The FTIR spectrum of 1,4-CHDA is characterized by several key absorption bands that confirm its dicarboxylic acid structure. nih.gov

Key vibrational modes include:

O–H Stretching: A very broad and strong absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (O–H) group in the carboxylic acid dimer. nist.gov

C–H Stretching: Absorptions corresponding to the C–H bonds of the cyclohexane ring appear just below 3000 cm⁻¹. aip.org

C=O Stretching: A strong, sharp absorption band is present between 1710 and 1760 cm⁻¹, indicative of the carbonyl (C=O) group of the carboxylic acid. The exact position can depend on whether the acid is in a dimeric (hydrogen-bonded) or monomeric state. nist.gov

Table 2. Characteristic IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
O–H StretchCarboxylic Acid2500 - 3300Strong, Broad
C–H StretchCyclohexane Ring2850 - 2960Medium-Strong
C=O StretchCarboxylic Acid1710 - 1760Strong, Sharp

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Molecules containing chromophores (light-absorbing groups) like conjugated π-systems exhibit strong UV-Vis absorption. This compound, being a saturated aliphatic dicarboxylic acid, lacks a significant chromophore. Its carboxylic acid groups show only weak n → π* transitions at very short wavelengths. Consequently, UV-Vis spectroscopy is not a primary tool for detailed structural characterization of this compound. However, it is frequently used for detection purposes in other analytical methods, such as High-Performance Liquid Chromatography (HPLC), typically at low wavelengths around 200 nm. aip.org

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. libretexts.org Since this compound is a diamagnetic molecule with no unpaired electrons, it is ESR-inactive and cannot be studied directly by this method.

However, ESR spectroscopy is a valuable tool for studying radicals that can be generated from 1,4-CHDA through processes like irradiation. nih.gov For example, research on the related compound cyclohexanecarboxylic acid has shown that irradiation can lead to the formation of radical species. acs.org ESR analysis of these radicals provides information about their structure and electronic environment through parameters like hyperfine coupling constants. libretexts.org Such studies can offer insights into reaction mechanisms and the stability of intermediates that might be formed from 1,4-CHDA under specific conditions. rsc.org

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels. This technique can provide extremely precise information about a molecule's structure, including bond lengths, bond angles, and rotational constants. tanta.edu.eg A key requirement for a molecule to be observable by microwave spectroscopy is that it must possess a permanent electric dipole moment. iisc.ac.in

While there is extensive research on various carboxylic acids using this technique, specific microwave spectroscopy studies on this compound are not widely reported. aip.orgaip.org However, research on the closely related cyclohexanecarboxylic acid has been conducted. utrgv.edu Such studies determine the molecule's rotational constants and can identify different conformational isomers present in the gas phase. This type of analysis, if applied to 1,4-CHDA, could potentially distinguish between the gas-phase structures of the cis and trans isomers and provide highly accurate geometric parameters.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, the primary application is the separation of its cis and trans isomers and the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method used for the analysis of 1,4-CHDA. hmdb.ca The separation of the cis and trans isomers can be achieved using various stationary and mobile phases. Reverse-phase HPLC is frequently employed for this purpose. chemicalbook.com Research has demonstrated successful separation using different columns and mobile phase compositions. For instance, the isomers can be resolved on specialized columns with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as dilute sulfuric acid or phosphoric acid. aip.org Detection is typically accomplished using a UV detector set at a low wavelength (e.g., 200 nm) where the carboxyl group exhibits some absorbance. aip.org

Table 3. Example HPLC Conditions for Separation of this compound Isomers.
ParameterCondition 1Condition 2
ColumnNewcrom BH, 4.6×150 mm, 5 µmNewcrom R1
Mobile PhaseAcetonitrile/Water (10/90)Acetonitrile, Water, Phosphoric Acid
Buffer0.1% H₂SO₄N/A (Phosphoric Acid in mobile phase)
Flow Rate1.0 ml/minNot specified
DetectionUV at 200 nmUV
Reference aip.org chemicalbook.com

Thermal Analysis

Thermal analysis techniques are critical for understanding the thermal properties and stability of 1,4-CHDA and its polymers. These methods measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For polymers derived from 1,4-CHDA, DSC is employed to determine key thermal properties such as the glass transition temperature (Tg) and the melting temperature (Tm).

For copolyamides containing 1,4-CHDA, an increase in the BAEA/CHDA salt molar ratio led to a decrease in the melting temperature from 212.7 to 170.4 °C and an increase in the glass transition temperature from 60 to 89.4 °C. elsevierpure.com In the case of polyanhydrides synthesized from 1,4-CHDA, DSC analysis revealed that polymers originating from different isomer compositions of CHDA exhibit different melting points and DSC curves. researchgate.net The stereochemistry of the 1,4-cyclohexylene units, specifically the cis/trans ratio, significantly influences the thermal transitions of polyesters, with higher trans content leading to increased Tg and Tm. researchgate.net

Polymer SystemEffect of 1,4-CHDA Content/IsomerismTg Range (°C)Tm Range (°C)
Copolyamides (PA6-BAEA/CHDA)Increasing BAEA/CHDA salt ratio increases Tg and decreases Tm60 - 89.4170.4 - 212.7
PolyanhydridesIsomer composition affects melting point-Varies
Polyesters (PCCD)Increasing trans isomer content increases Tg and TmVariesVaries

This table is interactive. Users can sort and filter the data.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of materials.

For copolyamides containing 1,4-CHDA, TGA showed that the thermal stability was similar to that of neat polyamide 6, with the temperature at 50% weight loss (Td-50%) ranging from 439.59 to 443.38 °C. elsevierpure.com Polyesters based on 1,4-CHDA also exhibit good thermal stability. unibo.it In a study of a copper(II) trans-1,4-cyclohexanedicarboxylate coordination polymer, TGA indicated that the sample was stable up to 300 °C, with a two-step decomposition process occurring at higher temperatures. mdpi.com

MaterialOnset of Decomposition (°C)Td-50% (°C)Final Residue (%)
Copolyamides (PA6-BAEA/CHDA)-439.59 - 443.38-
Copper(II) trans-1,4-cyclohexanedicarboxylate~345-22 (as Cu2O)
Polyanhydrides280-300--

This table is interactive. Users can sort and filter the data.

X-ray Diffraction Techniques

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and crystallite size. In the context of 1,4-CHDA research, XRD is used to study the crystal structure of the monomer itself and the crystalline nature of its polymers and coordination compounds.

Single-crystal XRD has been used to determine the crystal structure of cis-1,4-Cyclohexanedicarboxylic acid, revealing that it crystallizes in the P-1 space group. nih.gov Powder XRD patterns have also been used to characterize materials containing 1,4-CHDA. researchgate.net For polyanhydrides synthesized from 1,4-CHDA, Wide-Angle X-ray Diffraction (WAXD) has shown that these polymers exhibit strong crystallinity. researchgate.net

Compound/MaterialTechniqueCrystal SystemSpace GroupKey Findings
cis-1,4-Cyclohexanedicarboxylic acidSingle-crystal XRDTriclinicP-1Determination of unit cell parameters
1,4-CHDA + Na2CO3Powder XRD--Characterization of the mixture
Polyanhydrides from 1,4-CHDAWAXD--High crystallinity observed
Copper(II) trans-1,4-cyclohexanedicarboxylateSingle-crystal XRDTriclinicP-1Layered structure of paddlewheel-type blocks

This table is interactive. Users can sort and filter the data.

Wide-Angle X-ray Diffraction (WAXD/WAXS)

Wide-Angle X-ray Diffraction, also known as Wide-Angle X-ray Scattering (WAXS), is a powerful technique for probing the crystalline structure of materials on a sub-nanometer scale. wikipedia.orgmeasurlabs.com In the context of 1,4-CHDA research, WAXD is primarily employed to characterize the crystallinity of polymers synthesized using this diacid.

When polymers are formed from 1,4-CHDA, such as polyanhydrides or polyesters, WAXD patterns can reveal significant information about their solid-state structure. researchgate.netbohrium.com For instance, polyanhydrides synthesized from both cis- and trans-1,4-CHDA exhibit strong crystalline peaks in their WAXD spectra, indicating a high degree of order. researchgate.net Specifically, polymers derived from both isomers show distinct peaks at approximately 20° and 25° (2θ), while the polymer from the trans isomer displays an additional peak around 15° (2θ). researchgate.net

The degree of crystallinity, which can be quantified from WAXD patterns, is a critical parameter influencing the mechanical and thermal properties of the resulting polymers. wikipedia.org For polyesters derived from 1,4-CHDA, WAXD is used to study the crystalline structure and how it is affected by copolymerization or blending with other monomers. mdpi.comkpi.ua The presence of sharp peaks in a WAXD pattern is indicative of a well-ordered crystalline structure, whereas broad halos suggest an amorphous nature. ndhu.edu.tw

Table 1: Representative WAXD Findings for 1,4-CHDA Based Polymers

Polymer System Key Findings from WAXD/WAXS
Poly(cis-CHDA) Strong crystalline peaks observed around 20° and 25° (2θ). researchgate.net
Poly(trans-CHDA) Strong crystalline peaks observed around 15°, 20°, and 25° (2θ). researchgate.net
Polyesters from 1,4-CHDA Used to survey the degree of crystallinity in the solid state. kpi.ua

Single Crystal X-ray Diffraction (SCXRD) for Small Molecules and Coordination Complexes

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique has been instrumental in elucidating the exact molecular structures of the cis and trans isomers of this compound. nih.govresearchgate.net

The trans isomer of 1,4-CHDA crystallizes in the monoclinic space group P2₁/b, with two molecules per unit cell. researchgate.net The cyclohexane ring adopts a chair conformation with the two carboxylic acid groups in a diaxial arrangement. In contrast, the cis isomer crystallizes in the triclinic space group P-1. nih.gov

Table 2: Crystallographic Data for this compound Isomers and a Coordination Complex

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
cis-1,4-CHDA nih.gov Triclinic P-1 5.2912 6.2611 13.1851 82.505 80.309 81.875
trans-1,4-CHDA researchgate.net Monoclinic P2₁/b 5.60 9.63 8.05 90 90 107.23

Powder X-ray Diffraction (PXRD) for Polymeric and Crystalline Materials

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structure of polycrystalline materials. While SCXRD requires a single, high-quality crystal, PXRD can be performed on powdered samples, making it highly suitable for the bulk characterization of synthesized materials.

In the study of 1,4-CHDA derivatives, PXRD is commonly used to confirm the phase purity of newly synthesized coordination polymers and MOFs. nih.gov By comparing the experimental PXRD pattern of a bulk sample to a theoretical pattern calculated from SCXRD data, researchers can verify that the synthesized material is a single, pure phase. nih.govmdpi.com

PXRD is also employed to study the crystallinity of polymers. For instance, in the synthesis of polyesters, PXRD can track changes in crystallinity that occur due to copolymerization or thermal treatment. The sharpness and intensity of the diffraction peaks in a PXRD pattern are related to the size and perfection of the crystalline domains within the polymer.

Microscopy and Imaging Techniques (e.g., Optical Microscopy, Scanning Electron Microscopy)

Microscopy techniques provide direct visualization of the morphology, crystal habit, and surface features of materials containing 1,4-CHDA.

Optical Microscopy , particularly when used with polarized light, is a fundamental tool for observing the crystalline nature of materials. For polyanhydrides derived from 1,4-CHDA, polarized optical microscopy has been used to observe the formation of spherulites, which are spherical semicrystalline structures. researchgate.net Studies have shown that polyanhydride prepared from cis-1,4-CHDA tends to form smaller spherulites compared to the polymer derived from the trans isomer. researchgate.net

Scanning Electron Microscopy (SEM) offers much higher magnification and resolution, providing detailed information about the surface topography of materials. nih.govmdpi.com SEM has been utilized to examine the morphology of metal-organic frameworks synthesized with 1,4-CHDA. nih.gov It can reveal the crystal shape, size distribution, and surface texture of the synthesized particles. In materials science, SEM is a standard tool for characterizing the microstructure of polymers and composites, which can be correlated with their mechanical and physical properties. researchgate.net

Future Research Directions and Emerging Applications of 1,4 Cyclohexanedicarboxylic Acid

Development of Next-Generation Bio-Based Polymers

A significant area of future research lies in the development of advanced bio-based polymers derived from 1,4-CHDA. While currently produced predominantly from petroleum-based sources, green routes for its synthesis are being actively explored. mdpi.com The incorporation of 1,4-CHDA into polyesters offers notable advantages over aromatic counterparts like those based on terephthalic acid (TPA), including improved processability, higher photo-oxidative stability, and enhanced thermal stability. mdpi.com

Researchers are investigating the synthesis of novel copolyesters by combining 1,4-CHDA with other bio-based monomers to create materials with tailored properties. For instance, copolyesters of 1,4-CHDA and 2,5-furandicarboxylic acid (FDCA) are being explored. The inclusion of 1,4-CHDA in poly(ethylene 2,5-furandicarboxylate) has been shown to decrease the glass transition temperature, leading to toughened polyesters with significantly increased elongation at break. mdpi.com This tunability opens doors for creating a wide range of bio-plastics suitable for diverse applications, from flexible films to rigid containers.

Future work will likely focus on:

Expanding the Monomer Library: Identifying and utilizing new bio-based diols and diacids to copolymerize with 1,4-CHDA, further broadening the spectrum of achievable polymer properties.

Catalyst Development: Creating more efficient and selective catalysts for the polymerization process to achieve high molecular weight polymers under milder conditions.

Structure-Property Relationships: Deepening the understanding of how the cis/trans isomer ratio of 1,4-CHDA influences the final properties of bio-based polymers, enabling precise material design.

Innovations in Biomedical Materials (e.g., Biodegradable Medical Devices, Drug Delivery Systems)

The biocompatibility and tunable degradation rates of polymers derived from 1,4-CHDA make them highly promising for biomedical applications. Polyanhydrides synthesized from cis- and trans-1,4-CHDA have demonstrated potential as bioerodible matrices for controlled drug release systems. tandfonline.com The degradation profile of these polymers can be precisely controlled by adjusting the ratio of the cis and trans isomers, which in turn affects the polymer's crystallinity. nih.gov Higher crystallinity, associated with a higher trans-isomer content, leads to a slower degradation rate. nih.gov

Future research in this domain is expected to concentrate on:

Advanced Drug Delivery Vehicles: The development of sophisticated drug delivery systems, such as nanoparticles and hydrogels, based on 1,4-CHDA polymers and copolymers for targeted therapies.

Biodegradable Medical Devices: The fabrication of biodegradable medical implants, sutures, and stents where the degradation rate can be matched to the healing process of the tissue.

In-Vivo Biocompatibility: Conducting comprehensive in-vivo studies to thoroughly assess the biocompatibility and safety of 1,4-CHDA-based materials for therapeutic use.

The ability to fine-tune the erosion rate of these polymers by manipulating their isomeric composition or by copolymerization with other monomers like adipic acid presents a significant advantage for creating patient-specific medical devices and drug delivery platforms. tandfonline.comnih.gov

Advanced Materials for Electronics and Automotive Industries

The unique properties imparted by the cycloaliphatic ring of 1,4-CHDA make it an ideal monomer for high-performance polyesters used in the demanding electronics and automotive sectors. eastman.comeastman.com These polyesters exhibit an excellent combination of hardness and flexibility, superior weatherability, and high thermal stability. eastman.comhdinresearch.com

In the automotive industry , 1,4-CHDA is used to produce resins for coatings and fiberglass-reinforced plastics that offer improved corrosion, stain, and chemical resistance. eastman.comeastman.com The demand for lightweight and durable materials in vehicles to improve fuel efficiency is a significant driver for the use of these advanced polymers. hdinresearch.com

In the electronics industry , the thermal stability and low color of 1,4-CHDA-based resins are advantageous for applications such as electronic connectors and coatings for appliances. eastman.comeastman.com

Future research will likely focus on:

High-Temperature Applications: Developing polyesters with even higher thermal and dimensional stability for use in under-the-hood automotive components and for electronic devices that generate significant heat.

Weather and UV Resistance: Further enhancing the gloss retention and yellowing resistance of coatings for automotive exteriors and outdoor electronic enclosures. eastman.com

Tailored Mechanical Properties: Optimizing the polymer architecture to achieve specific mechanical properties, such as high impact strength and scratch resistance, required for automotive interiors and consumer electronics casings. hdinresearch.com

Optimization of Industrial Production Processes for Enhanced Sustainability

Improving the sustainability of 1,4-CHDA production is a critical area of ongoing research. Current industrial methods often rely on the hydrogenation of terephthalic acid, which is derived from petroleum. wikipedia.org The development of greener and more efficient manufacturing processes is essential for the long-term viability of 1,4-CHDA as a sustainable chemical building block.

Key areas for optimization include:

Bio-catalytic Synthesis: Exploring enzymatic and whole-cell biocatalytic routes to produce 1,4-CHDA from renewable feedstocks. nih.gov For example, engineered E. coli consortia are being designed to convert cycloalkanes directly to dicarboxylic acids. nih.gov Another approach involves the enzymatic conversion of 1,4-cyclohexanedicarboxaldehyde. nih.gov

Chemo-catalytic Routes from Biomass: Developing novel chemical pathways to synthesize 1,4-CHDA and its precursors from biomass-derived molecules.

Process Intensification: Optimizing reaction conditions, such as temperature, pressure, and catalysts, in existing processes like melt polycondensation to increase yield, reduce energy consumption, and minimize waste. researchgate.net For instance, studies have investigated the optimal esterification and polymerization temperatures to produce high molecular weight polymers. researchgate.net

These research efforts aim to reduce the carbon footprint associated with 1,4-CHDA production and align its manufacturing with the principles of green chemistry and the circular economy.

Data Tables

Table 1: Properties of 1,4-CHDA-Based Polyesters vs. TPA-Based Polyesters

Property1,4-CHDA-Based PolyestersTPA-Based PolyestersReference
Processability Improved (Reduced Melt Viscosity)Standard mdpi.com
Photo-oxidative Stability HigherLower (Phenyl ring absorbs UV) mdpi.com
Thermal Stability HigherLower mdpi.com
Humidity Resistance HigherLower mdpi.com
Impact Resistance HigherLower mdpi.com

Table 2: Influence of Isomer Ratio on Polyanhydride Properties for Drug Delivery

Isomer CompositionPolymer CrystallinityDegradation RateDrug Release ProfileReference
Higher trans-isomer content HigherSlowerMore sustained nih.gov
Higher cis-isomer content LowerFasterQuicker nih.gov

Q & A

Q. What are the standard synthesis methods for 1,4-cyclohexanedicarboxylic acid, and how do reaction conditions influence isomer ratios?

this compound (1,4-CHDA) is typically synthesized via catalytic hydrogenation of terephthalic acid under high-pressure hydrogen. The choice of catalyst (e.g., palladium or ruthenium-based catalysts) and reaction temperature (150–200°C) significantly affects the cis/trans isomer ratio. For example, higher temperatures favor the thermodynamically stable trans isomer, while lower temperatures may increase cis isomer formation . Post-synthesis, fractional crystallization or solvent extraction can refine isomer ratios .

Q. How can cis and trans isomers of 1,4-CHDA be separated and characterized?

Separation of isomers is achieved using preparative HPLC with chiral columns or recrystallization in polar solvents (e.g., water or ethanol). Characterization employs:

  • NMR spectroscopy : Distinct chemical shifts for axial (a,a) and equatorial (e,e) protons (e.g., trans isomers show split signals due to chair-flipping) .
  • X-ray diffraction (XRD) : Resolves crystal packing differences between cis (P2₁/c space group) and trans (P-1) isomers .
  • Differential scanning calorimetry (DSC) : Identifies melting point variations (trans: ~167°C; cis: ~164°C) .

Q. What safety protocols are critical when handling 1,4-CHDA in the lab?

1,4-CHDA is classified as acute oral toxicity (Category 4) and causes severe eye irritation (Category 2A). Mandatory precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does 1,4-CHDA enhance the mechanical properties of polyesters compared to terephthalic acid?

1,4-CHDA’s cyclohexane ring introduces conformational flexibility, reducing crystallinity and improving impact resistance in polyesters. For example, poly(ethylene-co-1,4-CHDA) exhibits a 30% increase in elongation-at-break compared to terephthalate analogs. Methodologically, copolymer properties are optimized by adjusting the molar ratio of 1,4-CHDA to adipic acid (e.g., 1:2 ratios yield balanced stiffness and toughness) .

Q. What thermodynamic techniques are used to analyze 1,4-CHDA’s combustion enthalpy and stability?

  • Bomb calorimetry : Measures combustion enthalpy (ΔcH°solid = -3,450 kJ/mol) .
  • Thermogravimetric analysis (TGA) : Reveals decomposition onset at 235°C, with trans isomers showing higher thermal stability due to symmetric packing .
  • Computational modeling : Density functional theory (DFT) calculates strain energies (cis: 4.2 kJ/mol higher than trans) .

Q. Why is 1,4-CHDA biologically inert in receptor activation studies?

1,4-CHDA lacks structural motifs required for binding androgen or estrogen receptors (e.g., aromatic rings or hydroxyl groups). In vitro assays (e.g., luciferase reporter gene assays) confirm no agonistic/antagonistic activity at concentrations up to 10 µM, making it suitable for biomedical polymers without endocrine disruption risks .

Q. How do solvent polarity and pH influence the solubility of 1,4-CHDA isomers?

Solventcis-1,4-CHDA Solubility (g/100 mL)trans-1,4-CHDA Solubility (g/100 mL)
Water1.2 (pH 7)0.8 (pH 7)
Ethanol4.53.2
DMSO12.89.7

Acidic conditions (pH < 4) protonate carboxyl groups, reducing solubility. Polar aprotic solvents (e.g., DMSO) maximize dissolution due to strong dipole interactions .

Q. What advanced polymerization techniques improve 1,4-CHDA-based polyurethane coatings?

  • Step-growth polymerization : React 1,4-CHDA with 1,4-cyclohexanedimethanol (1,4-CHDM) at 180–220°C under nitrogen, using tin(II) octoate as a catalyst.
  • Crosslinking : Incorporate trimethylol propane (TMP) (5–10 mol%) to enhance hardness (e.g., pencil hardness H-2 to 2H) .
  • Characterization : Gel permeation chromatography (GPC) confirms Mn ~15,000 Da, while atomic force microscopy (AFM) visualizes phase-separated domains for impact resistance .

Q. How does isomer purity affect catalytic activity in metal-organic frameworks (MOFs)?

Trans-1,4-CHDA forms MOFs with higher surface areas (e.g., Zn-trans-CHDA MOF: 1,200 m²/g vs. Zn-cis-CHDA: 800 m²/g) due to linear coordination geometry. Applications in gas storage (e.g., CO₂ uptake: 4.2 mmol/g at 25°C) require ≥98% trans isomer purity, achieved via repeated recrystallization .

Q. What analytical challenges arise in quantifying trace isomers in 1,4-CHDA mixtures?

  • LC-MS/MS : Detects isomers at ppm levels using a C18 column (0.1% formic acid in acetonitrile/water).
  • Challenges : Co-elution of cis/trans peaks requires high-resolution columns (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) .
  • Validation : Limit of detection (LOD) of 0.05% achievable via standard addition methods .

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Reactant of Route 2
1,4-Cyclohexanedicarboxylic acid

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